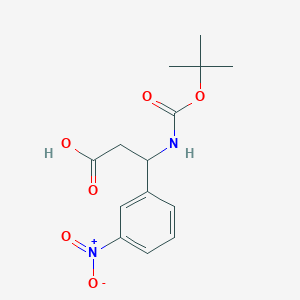

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid

Vue d'ensemble

Description

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group attached to a propionic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of the propionic acid backbone: This can be achieved through various methods, such as the Michael addition of a nitrophenyl derivative to an acrylate followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 3-(Boc-amino)-3-(3-aminophenyl)propionic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid serves as a vital building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of non-natural amino acids into peptides. This modification can enhance the biological activity and stability of the resulting peptides, making them valuable for therapeutic applications .

Drug Development

The compound plays a crucial role in pharmaceutical research by enabling the design of novel drugs. Its structure allows researchers to create compounds that target specific biological pathways, particularly in cancer therapy and neurological disorders. The nitro group on the phenyl ring can be modified to improve pharmacological properties or to create prodrugs that release active agents upon metabolic conversion .

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to drugs or imaging agents. This enhances the targeting capabilities and efficacy of therapeutic agents. For instance, it can be used to develop targeted drug delivery systems that improve the localization of drugs at disease sites while minimizing side effects .

Research in Neuroscience

Due to its unique structure, this compound is instrumental in studying neurotransmitter systems and developing treatments for neurological disorders. Its incorporation into peptide sequences allows researchers to investigate interactions with neurotransmitter receptors and other proteins involved in neural signaling pathways .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying amino acids and their derivatives. It aids in various biochemical analyses, including metabolic studies and diagnostics by serving as a standard or reference compound in chromatographic techniques .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would depend on its specific application. For example, in medicinal chemistry, it might act as a prodrug that releases an active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Boc-amino)-3-(4-nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.

3-(Boc-amino)-3-(2-nitrophenyl)propionic acid: Similar structure but with the nitro group in the ortho position.

Uniqueness

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.

Activité Biologique

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, also known as Boc-L-β-Phe(NO2)-OH, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores the biological activity of this compound, summarizing its properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₆, with a molecular weight of 310.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which facilitates its use in peptide synthesis by allowing selective reactions. The nitrophenyl substituent is particularly noteworthy as it can be modified to generate various functionalities, enhancing its utility in medicinal chemistry .

While specific mechanisms of action for this compound are not thoroughly elucidated, its biological activity is thought to stem from the interactions facilitated by its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes and proteins, potentially inhibiting their activities.

- Amino Group : This group can participate in hydrogen bonding with biological molecules, influencing their stability and function.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. It can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. This allows researchers to study the impact of the nitro group on protein structure and function, which is crucial for understanding protein interactions and developing new therapeutic agents .

Drug Development

The compound is investigated for its potential therapeutic properties, including:

- Antimicrobial Activities : Its structural features may contribute to the development of new antimicrobial agents.

- Anticancer Properties : Research indicates potential applications in cancer therapy due to its ability to modify protein interactions.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds similar to this compound:

- Peptidomimetics : Research on peptidomimetics composed of modified amino acids has shown that incorporating aromatic groups enhances proteolytic activity, suggesting that similar modifications could improve the efficacy of peptides synthesized from this compound .

- Gene Therapy Applications : Cationic materials derived from similar scaffolds have demonstrated improved transfection efficiency in gene therapy applications, indicating that derivatives of this compound could be explored for bioconjugation processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group; nitrophenyl | Peptide synthesis; potential antimicrobial/anticancer |

| 4-Nitro-L-phenylalanine | Nitro group on phenylalanine | Used in ion pair receptors; binding studies |

| Dap(O2(Cbz)) | Diaminopropionic acid derivative | High proteolytic activity; used in peptide libraries |

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373557 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-22-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.